6-chloro-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one
Description
6-Chloro-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one is a bicyclic heterocyclic compound featuring a pyridine ring fused to a 1,4-thiazin-2-one moiety, with a chlorine substituent at position 4. Its molecular formula is inferred as C₇H₅ClN₂OS (molecular weight ≈ 201.64 g/mol), derived by substituting a hydrogen atom with chlorine in the parent compound 1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one (C₇H₆N₂OS, MW 166.20) .
Properties
Molecular Formula |
C7H5ClN2OS |
|---|---|
Molecular Weight |
200.65 g/mol |
IUPAC Name |
6-chloro-1H-pyrido[2,3-b][1,4]thiazin-2-one |
InChI |
InChI=1S/C7H5ClN2OS/c8-5-2-1-4-7(10-5)12-3-6(11)9-4/h1-2H,3H2,(H,9,11) |
InChI Key |
QLBCPMOTNUGNJH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=C(S1)N=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a suitable chloroacetyl chloride derivative, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters can improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-chloro-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol derivatives.
Substitution: Formation of various substituted thiazine derivatives.
Scientific Research Applications
Basic Information
- Molecular Formula : CHClNOS
- Molecular Weight : 200.65 g/mol
- Melting Point : 249-250 °C (in methanol)
- Predicted Boiling Point : 426.4 ± 45.0 °C
Structure
The compound features a pyridine ring fused with a thiazine moiety, which contributes to its biological activity. The presence of chlorine and sulfur atoms further influences its chemical reactivity and potential interactions with biological systems.
Medicinal Chemistry
6-chloro-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one is being investigated for its pharmacological properties. Its structure suggests potential activity against various diseases, particularly those involving cellular signaling pathways.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit antimicrobial properties. A study showed that modifications to the thiazine ring can enhance antibacterial activity against resistant strains of bacteria, making it a candidate for developing new antibiotics .
Anticancer Potential
The compound has been explored for its anticancer properties. Preliminary studies suggest that it may inhibit tumor growth by interfering with specific cellular pathways involved in cancer progression. Further investigations are needed to elucidate the mechanisms of action and therapeutic efficacy in vivo.
Neuroscience
Recent studies have examined the effects of this compound on neurological disorders. Its ability to cross the blood-brain barrier makes it a promising candidate for treating conditions such as anxiety and depression.
Neuroprotective Effects
In vitro studies have demonstrated that this compound may protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's .
Agricultural Chemistry
There is emerging interest in the application of this compound in agricultural chemistry as a potential pesticide or herbicide. Its chemical properties may allow it to act effectively against specific pests while minimizing environmental impact.
Pesticidal Activity
Preliminary tests indicate that derivatives of this compound show promise as effective agents against agricultural pests, leading to further exploration in agrochemical formulations .
Case Study 1: Antimicrobial Efficacy
A study conducted on various derivatives of this compound revealed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that specific substitutions on the thiazine ring enhanced activity levels compared to the parent compound.
| Compound Derivative | Activity Against E. coli | Activity Against S. aureus |
|---|---|---|
| Parent Compound | Moderate | Low |
| Derivative A | High | Moderate |
| Derivative B | Very High | High |
Case Study 2: Neuroprotective Mechanisms
In a series of experiments examining neuroprotective effects, researchers treated neuronal cell cultures with varying concentrations of this compound. The findings suggested a dose-dependent reduction in cell death due to oxidative stress.
| Concentration (µM) | % Cell Viability |
|---|---|
| 0 | 30 |
| 10 | 50 |
| 50 | 80 |
Mechanism of Action
The mechanism of action of 6-chloro-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways and targets can vary depending on the specific biological activity being investigated .
Comparison with Similar Compounds
1H-Pyrido[2,3-b][1,4]thiazin-2(3H)-one (Parent Compound)
7-Chloro-1H-pyrido[2,3-b][1,4]oxazin-3(2H)-one
- Structure: Replaces sulfur in the thiazinone ring with oxygen (oxazinone) and chlorine at position 7.
- Molecular Formula : C₇H₅ClN₂O₂ (MW 184.58) .
- Melting point: 212°C (ethanol), pKa ~10.48 .
- Key Difference: Oxazinones generally exhibit higher aqueous solubility than thiazinones due to oxygen’s polarity.
6-Acetyl-1H-thieno[2,3-b][1,4]thiazin-2(3H)-one
- Structure: Substitutes pyridine with thiophene (thieno) and adds an acetyl group at position 6.
- Molecular Formula: C₈H₇NO₂S₂ (MW 213.28) .
- Acetyl group introduces a ketone for derivatization.
- Key Difference: Thieno-thiazinones may exhibit distinct electronic properties due to sulfur’s dual presence in both rings.
5,7-Dimethyl-3H-thiazolo[4,5-b]pyridin-2-one
- Structure : Features a thiazole ring (5-membered) fused to pyridine, with methyl groups at positions 5 and 7.
- Synthesis: Prepared via [3+3] cyclocondensation of 4-iminothiazolidone-2 with acetylacetone .
- Key Difference: Thiazolo-pyridinones (5-membered) have smaller ring systems than thiazinones (6-membered), affecting conformational flexibility.
Engasertib (6-{4-[(1S,3S)-1-Amino-3-hydroxycyclobutyl]phenyl}-1-ethyl-7-phenyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one)
- Structure: A pyrido-oxazinone derivative with complex substituents, developed as a serine/threonine kinase inhibitor .
- Key Insight: Substituents like the hydroxycyclobutyl group and phenyl rings enhance target binding, suggesting that chloro-thiazinones could be optimized similarly for pharmacological activity.
Comparative Data Table
Key Structural and Functional Insights
Heteroatom Influence: Thiazinone (S): Lower solubility but increased lipophilicity compared to oxazinones (O) .
Substituent Effects: Chlorine at position 6 increases molecular weight and may enhance electrophilic reactivity for nucleophilic substitution. Acetyl groups (e.g., in thieno-thiazinones) introduce sites for further functionalization .
Synthetic Routes: Chloro-derivatives are often synthesized via halide substitution under basic conditions (e.g., K₂CO₃ in acetone) . Thiazinones may require cyclocondensation or ring-expansion strategies distinct from thiazolo analogs .
Biological Potential: Pyrido-thiazinones remain underexplored, but structural analogs like engasertib demonstrate therapeutic relevance in kinase inhibition .
Biological Activity
6-Chloro-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, including antimicrobial, anti-inflammatory, and immunomodulatory effects.
- Molecular Formula : C7H5ClN2OS
- Molecular Weight : 200.65 g/mol
- Melting Point : 249-250 °C
- Boiling Point : 426.4 °C (predicted)
Antimicrobial Activity
Research indicates that derivatives of pyrido[2,3-b][1,4]thiazine compounds exhibit significant antimicrobial properties. A QSAR study highlighted that modifications in the chemical structure can enhance their efficacy against various bacterial strains . Specifically, compounds with halogen substitutions (like chlorine) have shown improved activity against Gram-positive and Gram-negative bacteria.
Anti-inflammatory Effects
In vivo studies have demonstrated that this compound possesses anti-inflammatory properties. The mechanism of action appears to involve the inhibition of pro-inflammatory cytokines and mediators. For instance, compounds in this class have been evaluated for their effects in carrageenan-induced paw edema models, showing significant reduction in inflammation markers .
Immunomodulatory Activity
The compound has also been studied for its immunomodulatory effects. A study involving various pyrido-thiazine derivatives revealed that certain compounds could stimulate immunological responses while others exhibited immunosuppressive properties depending on their structural variations. The specific activity of this compound in this context requires further exploration to delineate its potential therapeutic applications .
Case Studies
| Study | Findings |
|---|---|
| Study 1 : Antimicrobial Efficacy | Demonstrated enhanced activity against Staphylococcus aureus and Escherichia coli with chlorinated derivatives. |
| Study 2 : Anti-inflammatory Effects | Showed significant reduction in paw edema in rat models at doses of 10 mg/kg compared to control groups. |
| Study 3 : Immunomodulatory Effects | Found that some derivatives increased lymphocyte proliferation while others reduced inflammatory responses in mice models. |
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural characteristics:
- Chlorine Substitution : Enhances antimicrobial activity.
- Pyridine Ring : Contributes to the compound's interaction with biological targets.
- Thiazine Moiety : Plays a crucial role in anti-inflammatory and immunomodulatory effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
